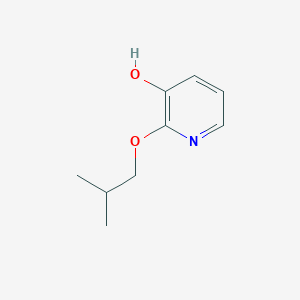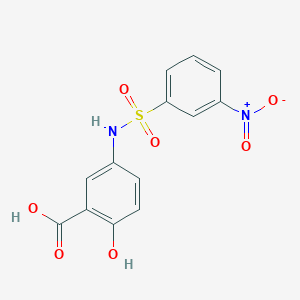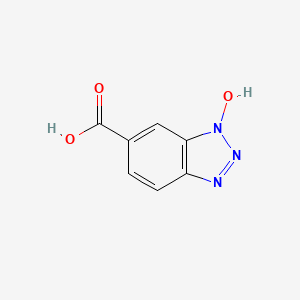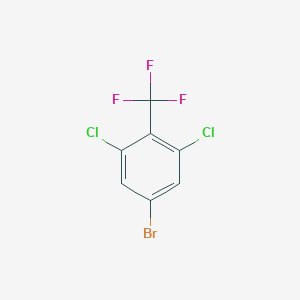
3-Pyridinol, 2-(2-methylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Pyridinol, 2-(2-methylpropoxy)-” is a chemical compound with the molecular formula C9H13NO2 . It is a derivative of pyridinol, which is a type of phenolic compound .
Chemical Reactions Analysis
While specific chemical reactions involving “3-Pyridinol, 2-(2-methylpropoxy)-” are not documented, related compounds such as 3-pyridinols have been studied. For example, reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol are reported .Wissenschaftliche Forschungsanwendungen
Oxyfunctionalization of Pyridine Derivatives
A study by Stankevičiūtė et al. (2016) highlights the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This process is pivotal for producing pyridinols and pyridinamines, which serve as intermediates in the chemical industry for synthesizing pharmaceutical products and polymers with unique properties. The enzymatic or microbial conversion offers an eco-friendly alternative to traditional chemical synthesis methods, showcasing a promising method for preparing various hydroxylated pyridines (Stankevičiūtė et al., 2016).
Antimicrobial Activity of Pyridine Derivatives
Research conducted by Abu-Youssef et al. (2010) on the synthesis, crystal structure, and antimicrobial activity of silver(I) complexes with pyridine derivatives demonstrates the potential of these compounds in medicinal chemistry. The study shows that these complexes exhibit considerable activity against various bacteria and the yeast Candida albicans, suggesting their utility in developing new antimicrobial agents (Abu-Youssef et al., 2010).
Extraction and Detection Techniques
Arjomandi-Behzad et al. (2014) developed a novel method for analyzing pyridine derivatives in biological fluids, coupling electromembrane extraction with dispersive liquid-liquid microextraction (EME-DLLME). This technique was applied to detect pyridine compounds in urine samples, offering a simple, fast, and inexpensive method for diagnosing exposure to these chemicals. This study underscores the importance of advanced analytical techniques in environmental and occupational health research (Arjomandi-Behzad et al., 2014).
Environmental Monitoring
Babina et al. (2012) investigated the environmental exposure of preschool children in South Australia to organophosphorus and pyrethroid pesticides, demonstrating the widespread chronic exposure to these chemicals. Pyridine derivatives, as breakdown products of some pesticides, play a crucial role in understanding the extent of exposure and its implications. This research emphasizes the need for continuous monitoring and regulation of chemical exposure to protect public health (Babina et al., 2012).
Material Science and Catalysis
Mathew et al. (2002) explored the acid-base properties of Cu-Co ferrospinels used in phenol methylation, revealing insights into the role of metal ions in catalysis. The study provides a correlation between acidity, basicity, and catalytic performance, contributing to the development of more efficient catalysts in organic synthesis and industrial processes (Mathew et al., 2002).
Eigenschaften
IUPAC Name |
2-(2-methylpropoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)6-12-9-8(11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSCSPGBDIAGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinol, 2-(2-methylpropoxy)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2655230.png)
![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2655231.png)

![3-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2655233.png)

![N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2655235.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2655236.png)
![N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2655237.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2655241.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2655247.png)
![8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2655251.png)